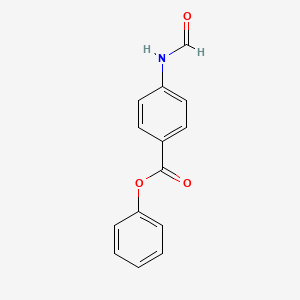

Phenyl 4-formamidobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 4-formamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-10-15-12-8-6-11(7-9-12)14(17)18-13-4-2-1-3-5-13/h1-10H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUBEOWELFYUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306339 | |

| Record name | Phenyl 4-(formylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-56-5 | |

| Record name | Phenyl 4-(formylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379254-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 4-(formylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of Phenyl 4 Formamidobenzoate

Direct Synthetic Routes: Esterification and Amidation Approaches

The most direct methods for the synthesis of Phenyl 4-formamidobenzoate involve the formation of the ester and amide bonds as the key steps. These can be approached through condensation reactions with activated reagents or by formylating an appropriate precursor.

The esterification of 4-formamidobenzoic acid with phenol (B47542) is a primary route to this compound. However, the direct reaction between a carboxylic acid and a phenol is typically slow and requires a catalyst. Phenols are less reactive than aliphatic alcohols in classical Fischer esterification. youtube.com Therefore, activating the carboxylic acid is a common strategy.

One effective method is the use of coupling agents that convert the carboxylic acid into a more reactive intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in peptide synthesis, can facilitate this transformation. Another approach involves converting 4-formamidobenzoic acid to its acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-formamidobenzoyl chloride can then readily react with phenol in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the desired ester.

The Mitsunobu reaction offers a reliable method for the esterification of benzoic acids with phenols, often providing good to excellent yields. researchgate.net This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Alternatively, amidation can be the final key step. This would involve the reaction of a pre-formed phenyl ester, such as Phenyl 4-aminobenzoate (B8803810), with a formylating agent.

Table 1: Comparison of Condensation-Based Methods for this compound Synthesis

| Method | Activating Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Anhydrous solvent (e.g., DCM, THF), often with a catalytic amount of DMF | High reactivity of the acid chloride leads to high yields. | Requires handling of corrosive and moisture-sensitive reagents. |

| Carbodiimide Coupling | DCC or EDC | Anhydrous solvent (e.g., DCM, DMF), often with an activating agent like DMAP | Milder reaction conditions compared to acid chloride formation. | Formation of urea (B33335) byproducts that can be difficult to remove. |

| Mitsunobu Reaction | PPh₃ and DEAD/DIAD | Anhydrous THF or DCM, typically at low temperatures to room temperature | Good yields for sterically hindered substrates; mild conditions. | Stoichiometric amounts of phosphine (B1218219) oxide and hydrazine (B178648) byproducts are generated. |

An alternative synthetic strategy involves the formylation of Phenyl 4-aminobenzoate. This precursor can be synthesized by the esterification of 4-aminobenzoic acid with phenol. The subsequent formylation of the amino group can be achieved using various reagents. A common and effective method is the use of formic acid, often in the presence of a coupling agent or as a mixed anhydride (B1165640). For instance, reacting Phenyl 4-aminobenzoate with formic acid and acetic anhydride can yield the desired N-formyl product.

Another approach is the use of formylating agents such as ethyl formate (B1220265) or N,N-dimethylformamide (DMF) in the presence of a suitable catalyst.

Multicomponent Reaction Strategies Incorporating this compound Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecules. mdpi.com The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that could be adapted to synthesize derivatives containing the this compound scaffold. wikipedia.orgorganic-chemistry.orgnih.gov

In a hypothetical Ugi reaction, 4-formamidobenzoic acid could serve as the carboxylic acid component. The other three components would be an amine, a ketone or aldehyde, and an isocyanide. The resulting product would be an α-acylamino carboxamide derivative, incorporating the 4-formamidobenzoate moiety. This strategy allows for the rapid generation of a library of diverse compounds based on the core structure of this compound.

For example, the reaction of 4-formamidobenzoic acid, aniline, benzaldehyde, and tert-butyl isocyanide would yield a complex bis-amide. The versatility of the Ugi reaction stems from the wide variety of commercially available starting materials for each of the four components. nih.gov

Table 2: Hypothetical Ugi-4CR for the Synthesis of a this compound Derivative

| Component | Example Reactant |

| Carboxylic Acid | 4-formamidobenzoic acid |

| Amine | Aniline |

| Carbonyl Compound | Benzaldehyde |

| Isocyanide | tert-Butyl isocyanide |

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound can be approached with these principles in mind.

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. For the synthesis of related heterocyclic compounds like benzoxazoles, solvent-free reaction conditions have been successfully employed. These methods often involve heating the neat reactants in the presence of a catalyst or using techniques such as grinding or microwave irradiation to promote the reaction. Such approaches can lead to shorter reaction times, simpler work-up procedures, and a significant reduction in chemical waste.

The use of catalysts is central to green chemistry as they can increase reaction rates, improve selectivity, and reduce energy consumption. For esterification and amidation reactions, various catalytic systems can be employed to enhance the synthesis of this compound.

For instance, solid acid catalysts, such as silica-supported sodium hydrogen sulfate, have been used for the synthesis of benzoxazoles and could be adapted for the esterification of 4-formamidobenzoic acid. These heterogeneous catalysts are easily separable from the reaction mixture, allowing for their recovery and reuse, which is both economically and environmentally advantageous.

In the context of formylation, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to catalyze the aerobic oxidative coupling of amines and formaldehyde, providing a green route to formamides. tcichemicals.com Similarly, Brønsted acidic ionic liquid gels have been used as efficient and recyclable heterogeneous catalysts for the synthesis of benzoxazoles and related compounds under solvent-free conditions. researchgate.net These catalytic systems offer promising avenues for the sustainable synthesis of this compound and its derivatives.

Table 3: Green Chemistry Approaches Applicable to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Catalysis | Employing reusable heterogeneous catalysts (e.g., solid acids, supported metal nanoparticles) for esterification and formylation. | Increased reaction efficiency, reduced waste, catalyst recyclability. |

| Solvent-Free Reactions | Conducting reactions by heating neat reactants or using mechanochemistry (grinding). | Elimination of solvent waste, simplified purification, potentially shorter reaction times. |

| Atom Economy | Utilizing multicomponent reactions like the Ugi reaction where most atoms of the reactants are incorporated into the final product. | High efficiency in building molecular complexity, reduced byproduct formation. |

Investigation of Reactivity and Mechanistic Pathways of Phenyl 4 Formamidobenzoate

Ester Hydrolysis and Transesterification Dynamics

The phenyl ester group is a key reactive site in Phenyl 4-formamidobenzoate. Its reactivity is significantly influenced by the electronic properties of the para-formamido substituent.

Kinetics and Catalysis in Ester Cleavage

The cleavage of the ester bond in phenyl benzoates, such as this compound, typically proceeds via hydrolysis. Alkaline hydrolysis is a well-studied process that follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide (B78521) ion. cambridge.org The generally accepted mechanism for this reaction is the bimolecular acyl-oxygen cleavage (BAC2) pathway. This process begins with the rate-determining nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. wikipedia.org This intermediate then collapses, expelling the phenoxide leaving group.

The rate of this hydrolysis is highly dependent on the nature of substituents on the benzoate (B1203000) ring. The 4-formamido group (-NHCHO) on this compound acts as a substituent that influences the electrophilicity of the carbonyl carbon. Its electronic effect, a combination of resonance and induction, modulates the reaction rate compared to unsubstituted phenyl benzoate. For instance, electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. cambridge.orgresearchgate.net Conversely, electron-donating groups tend to slow the reaction. The rapid hydrolysis observed in phenyl esters is also attributed to the stability of the resulting phenoxide ion, which is stabilized by resonance. wikipedia.org

Below is a table comparing the hydrolysis half-lives of various esters, illustrating the influence of different structural features on hydrolytic stability.

| Compound | Structure | Hydrolysis Half-life (t½, min) | Notes |

| Phenyl Benzoate | C₆H₅COOC₆H₅ | 11 | Rapid hydrolysis due to stable phenoxide leaving group. wikipedia.org |

| Ethyl Benzoate | C₆H₅COOCH₂CH₃ | 14 | Slower hydrolysis compared to phenyl ester. wikipedia.org |

| Ethyl p-bromobenzoate | Br-C₆H₄COOCH₂CH₃ | 12 | Electron-withdrawing group (Br) leads to lower hydrolytic stability. wikipedia.org |

| Benzocaine (Ethyl 4-aminobenzoate) | NH₂-C₆H₄COOCH₂CH₃ | 13 | Electron-donating group (NH₂) has a slight stabilizing effect compared to the bromo-analogue. wikipedia.org |

This table is for illustrative purposes to show general trends in ester hydrolysis based on available data for related compounds.

Intermolecular Transesterification Processes

Transesterification is a fundamental organic reaction where the alkoxy or aryloxy group of an ester is exchanged with that of an alcohol. organic-chemistry.org For this compound, this involves the reaction with an alcohol (R'-OH) to form a new ester (4-formamidobenzoate ester) and phenol (B47542).

General Reaction: 4-(NHCHO)C₆H₄COO-C₆H₅ + R'-OH ⇌ 4-(NHCHO)C₆H₄COO-R' + C₆H₅OH

This reaction is typically catalyzed by acids, bases, or specific enzymes. youtube.comderpharmachemica.com The mechanism under basic conditions is analogous to hydrolysis, involving the nucleophilic attack of an alkoxide ion on the ester carbonyl. The process is an equilibrium, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. youtube.com

Kinetic studies on the transesterification of substituted phenyl benzoates show that the reaction rates are influenced by the electronic nature of the substituents on both the leaving group (phenol) and the benzoic acid fragment. nrochemistry.com The use of catalysts like potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF) has been shown to be effective. nrochemistry.com Heterogeneous catalysts, including various metal oxides, have also been developed for transesterification reactions due to their reusability and environmental benefits. organic-chemistry.org

Formamide (B127407) Group Transformations

The formamide group (-NHCHO) offers a second site for reactivity within the this compound molecule, distinct from the ester linkage.

Hydrolysis and Decarbonylation Reactions of the Amide Linkage

The formamide linkage can be cleaved through hydrolysis under either acidic or basic conditions. This reaction typically results in the formation of phenyl 4-aminobenzoate (B8803810) and formic acid. The amide bond is generally more resistant to hydrolysis than the ester bond, often requiring more forcing conditions like elevated temperatures.

Decarbonylation, the removal of the carbonyl group from the formamide, is another possible transformation, though it is less common than hydrolysis. This reaction would convert the formamido group into an amino group, yielding phenyl 4-aminobenzoate. This process can be promoted by certain transition metal catalysts, which facilitate the extrusion of carbon monoxide (CO) and hydrogen gas (H₂). nih.gov

N-Functionalization and Substitution Reactions

The nitrogen atom of the formamide group possesses a lone pair of electrons and an attached proton, allowing for N-functionalization reactions. The N-H proton is weakly acidic and can be removed by a strong base to form an amide anion. derpharmachemica.com This anion can then act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides in N-alkylation or N-acylation reactions, respectively. derpharmachemica.comresearchgate.net

However, direct alkylation can be challenging as amides are relatively unreactive compared to amines. researchgate.net The reactivity is influenced by the stability of the intermediate anion. derpharmachemica.com The Vilsmeier-Haack reaction represents another type of transformation where a substituted formamide reacts with phosphorus oxychloride to form a Vilsmeier reagent, which is a potent electrophile. wikipedia.orgmychemblog.com While this reaction is typically used for the formylation of electron-rich arenes, the initial activation of the formamide itself is a key example of its reactivity. youtube.comnrochemistry.com

Conversion to Isocyanide Derivatives

A significant reaction of N-substituted formamides is their dehydration to form isocyanides (isonitriles). In the case of this compound, this transformation would yield phenyl 4-isocyanobenzoate. This reaction is a classic method for isocyanide synthesis and is typically achieved using powerful dehydrating agents.

Common reagents for this conversion include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) or pyridine (B92270), triphenylphosphine (B44618) (PPh₃) with iodine, or the Burgess reagent. researchgate.netorganic-chemistry.orgnih.govjst.go.jp The mechanism with POCl₃ involves the initial attack of the formamide oxygen onto the phosphorus atom, forming an intermediate that, after a series of eliminations facilitated by the base, results in the formation of the isocyanide. nih.gov This protocol is highly efficient and can be performed under relatively mild conditions, often providing the isocyanide product in excellent yield. researchgate.netnih.gov

Aromatic Ring Functionalization and Coupling Reactions

The diverse electronic environments of the two aromatic rings in this compound dictate their susceptibility to different types of chemical transformations. The phenoxy ring is generally considered electron-rich, while the 4-formamidobenzoyl ring is rendered electron-deficient by the attached carbonyl group.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic compounds. The outcome of such reactions on this compound is highly dependent on the directing effects of the substituents on each ring.

The phenoxy ring is activated towards electrophilic attack due to the electron-donating nature of the ester oxygen. The lone pairs on the oxygen atom can be delocalized into the phenyl ring, increasing the electron density at the ortho and para positions. Consequently, the phenoxy group acts as an ortho, para-director, favoring the substitution of incoming electrophiles at these positions.

In contrast, the 4-formamidobenzoyl ring is deactivated towards electrophilic substitution. The benzoyl carbonyl group is strongly electron-withdrawing, pulling electron density away from the aromatic ring and making it less nucleophilic. This deactivating effect is somewhat modulated by the 4-formamido group (-NHCHO). The formamido group is considered an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom which can be donated to the ring through resonance. However, the powerful deactivating effect of the adjacent carbonyl group on the benzoyl ring is expected to dominate, making electrophilic substitution on this ring significantly more challenging than on the phenoxy ring. When substitution does occur on the 4-formamidobenzoyl ring, it is directed to the positions ortho to the activating formamido group (and meta to the deactivating carbonyl group).

| Ring | Substituent Effects | Predicted Reactivity in EAS | Predicted Directing Effect |

| Phenoxy Ring | Activating (-OAr) | More Reactive | ortho, para-directing |

| 4-formamidobenzoyl Ring | Deactivating (-COAr), Activating (-NHCHO) | Less Reactive | ortho to the formamido group |

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile.

The 4-formamidobenzoyl ring of this compound is a potential candidate for nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. The electron-withdrawing nature of the carbonyl group would stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Conversely, the phenoxy ring is electron-rich and thus generally unreactive towards nucleophilic attack unless it bears strong electron-withdrawing substituents, which is not the case in the parent molecule.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The potential for this compound to participate in such reactions depends on the ability to activate the C-O or C-H bonds of its aromatic rings or the presence of a suitable leaving group. Aryl esters have emerged as viable electrophiles in cross-coupling reactions, offering an alternative to the more traditional aryl halides and triflates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. Recent advancements have demonstrated that aryl esters can also serve as electrophilic partners. In the context of this compound, two potential pathways for Suzuki-Miyaura coupling exist: cleavage of the C(acyl)-O bond or cleavage of the C(aryl)-O bond.

Research has shown that the selectivity between these two pathways is highly dependent on the nature of the catalyst. For instance, palladium catalysts bearing N-heterocyclic carbene (NHC) ligands have been shown to selectively cleave the C(acyl)–O bond of aryl esters, leading to the formation of ketones. organic-chemistry.orgacs.orgnih.gov This contrasts with some nickel-catalyzed systems that can favor cleavage of the C(aryl)–O bond to yield biaryl products. organic-chemistry.org Therefore, under appropriate palladium catalysis, this compound could potentially react with a boronic acid to yield a 4-formamidobenzophenone derivative.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Potential Product |

| This compound | Arylboronic Acid | Pd/NHC catalyst | 4-Formamido-aryl'-benzophenone |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the use of aryl esters as substrates in Heck-type reactions has been explored. A notable variation is the decarbonylative Heck reaction, where a palladium catalyst inserts into the carbon-oxygen bond of an ester, leading to the formation of an aryl-palladium complex that can then couple with an alkene. organic-chemistry.org This process offers a pathway to vinyl arenes from carboxylic acid derivatives. organic-chemistry.org

For this compound, a Heck-type reaction would likely require specific catalytic conditions to activate one of the C-O bonds. If a decarbonylative pathway were to occur at the ester linkage, it could potentially lead to the formation of a vinyl-substituted 4-formamidobenzene derivative. The Heck reaction typically tolerates a wide variety of functional groups, including esters and amides, making it a plausible, though likely challenging, transformation for this substrate. thermofisher.com

| Substrate | Reagent | Catalyst System | Potential Product Type |

| This compound | Alkene | Palladium catalyst | Vinyl-substituted aromatic compound |

Structure Reactivity Relationships and Conformational Analysis

Conformational Preferences and Rotational Barriers of the Amide and Ester Linkages

Computational studies on analogous molecules, such as phenyl benzoate (B1203000), have shown that rotation around the C(=O)-O ester bond and the C(=O)-C aryl bond are not as restricted as one might assume nih.gov. For substituted phenyl benzoates, the dihedral angle between the two aromatic rings can vary significantly, influencing the molecular packing in the solid state nih.gov. In a related compound, phenyl 4-methylbenzoate, the two aromatic rings were found to have a dihedral angle of 76.0°, with the plane of the central ester group being twisted out of the plane of both the benzoyl and phenyl rings nih.gov. This suggests that Phenyl 4-formamidobenzoate is likely a non-planar molecule.

The amide linkage introduces another significant conformational element. The rotation around the N-C(formyl) bond in N-phenylformamides is a well-studied phenomenon. This rotation is typically hindered due to the partial double bond character of the C-N bond, leading to the existence of rotational isomers (rotamers). The energy barrier for this rotation can be determined using dynamic NMR spectroscopy and computational methods nih.gov. For N-benzhydrylformamides, DFT calculations have been successfully used to evaluate these rotational barriers nih.gov. The presence of substituents on the phenyl ring can influence the height of this rotational barrier.

| Rotational Barrier | Estimated Energy (kcal/mol) | Method of Estimation |

| Amide N-C(formyl) rotation | ~15-20 | Analogy with N-phenylformamides and substituted benzamides |

| Ester C(aryl)-C(O) rotation | ~5-10 | DFT studies on phenyl benzoate and methyl benzoate nih.govnih.gov |

| Ester C(O)-O rotation | ~5-10 | DFT studies on phenyl benzoate nih.gov |

This table presents estimated values based on data from related compounds and is for illustrative purposes.

Electronic Structure and Aromaticity Modulation

The electronic structure of this compound is characterized by the delocalization of π-electrons across the two aromatic rings and the connecting amide and ester functionalities. The formamido group (-NHCHO) and the ester group (-COOPh) have a significant impact on the electron density distribution and aromaticity of the benzene (B151609) rings.

The formamido group, with the nitrogen lone pair, can donate electron density to the attached benzene ring through resonance, thereby activating it towards electrophilic substitution. Conversely, the ester group is generally considered electron-withdrawing. This electronic push-pull system can lead to interesting electronic properties and modulate the aromaticity of the rings.

Theoretical studies on thiophene analogues of cyclic phenylenes have shown how the fusion of different rings can attenuate local aromaticity mdpi.com. Similarly, in this compound, the electronic communication between the formamido and ester groups through the central phenyl ring can influence the degree of electron delocalization and thus the aromatic character. The planarity of the system, as discussed in the conformational analysis, will also play a crucial role; a more planar conformation would allow for more effective π-orbital overlap and delocalization.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The formamido group in this compound provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of both intramolecular and intermolecular hydrogen bonds, which can significantly influence the molecule's conformation, crystal packing, and reactivity.

In the solid state, it is highly probable that intermolecular N-H···O=C hydrogen bonds are formed, leading to the creation of supramolecular assemblies researchgate.netmdpi.com. The crystal structure of related compounds, such as 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), reveals networks of C-H···Br hydrogen bonds that consolidate the crystal packing nih.gov. While this compound lacks halogens, the principle of hydrogen bonding directing the crystal architecture remains the same. The formation of these hydrogen-bonded networks can restrict the conformational freedom of the molecule in the solid state.

The presence of these hydrogen bonding sites also affects the molecule's reactivity. The carbonyl oxygen of the amide is a potential site for protonation or coordination to Lewis acids, which can activate the amide bond towards hydrolysis. Similarly, the N-H group can be deprotonated under basic conditions. Intermolecular hydrogen bonding can also play a role in reaction mechanisms by stabilizing transition states or intermediates.

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of processes that occur on the NMR timescale, such as conformational changes and reaction dynamics rsc.orgnih.gov. For this compound, DNMR could be employed to study the rotational barrier around the amide C-N bond. By monitoring the coalescence of NMR signals corresponding to the different rotamers at varying temperatures, the rate constants for the rotation can be determined, and from these, the activation energy (ΔG‡) for the process can be calculated nih.govnih.gov. This technique has been successfully applied to study rotational barriers in N-benzhydrylformamides nih.gov.

Furthermore, DNMR can be used to monitor the progress of reactions involving this compound in real-time. By observing the appearance of product signals and the disappearance of reactant signals, the kinetics of a reaction can be followed, providing valuable mechanistic insights.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to changes in bonding and molecular structure esisresearch.orgresearchgate.netpharmacy180.com. For this compound, characteristic vibrational bands for the amide (N-H stretch, C=O stretch - Amide I band) and ester (C=O stretch, C-O stretch) functional groups can be identified.

During a chemical reaction, the transformation of functional groups will be reflected in changes in the vibrational spectrum. For example, the hydrolysis of the ester or amide bond would lead to the disappearance of their characteristic C=O stretching bands and the appearance of new bands corresponding to a carboxylic acid and an amine or phenol (B47542). By monitoring these changes over time, the progress of the reaction can be tracked. DFT calculations can be used to predict the vibrational spectra of reactants, intermediates, and products, aiding in the assignment of experimental spectra researchgate.net.

Mass spectrometry (MS) is a crucial tool for identifying reaction products and intermediates by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns youtube.comyoutube.comstackexchange.com. Under electron ionization (EI), this compound would be expected to undergo characteristic fragmentation.

Common fragmentation pathways for esters include the loss of the alkoxy group (phenoxy radical in this case) to form an acylium ion youtube.com. For aromatic amides, cleavage of the amide bond can occur. The fragmentation pattern can provide valuable structural information about the molecule and any intermediates formed during a reaction. For instance, in a reaction where a substituent is added to one of the phenyl rings, the mass of the molecular ion will increase accordingly, and the fragmentation pattern will be altered, allowing for the identification of the modification site. The analysis of fragmentation mechanisms helps in piecing together the structure of unknown reaction products youtube.comstackexchange.com.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A definitive analysis of the solid-state conformation and intermolecular interactions of this compound requires experimental data from single-crystal X-ray crystallography. As of the latest literature search, a crystal structure for this specific compound has not been reported.

For illustrative purposes, the type of information that would be obtained from such a study is outlined below. This section would typically include:

Crystal System and Space Group: Determination of the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell.

Unit Cell Dimensions: Precise measurements of the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: Detailed information on bond lengths, bond angles, and torsion angles within the this compound molecule, revealing its three-dimensional shape in the crystalline state.

Intermolecular Interactions: Identification and characterization of non-covalent interactions that stabilize the crystal lattice. This would involve a thorough analysis of:

Hydrogen Bonding: The formamido group (-NHCHO) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). X-ray crystallography would reveal the specific hydrogen bonding motifs, such as chains or dimers, formed in the solid state.

π-π Stacking: The presence of two aromatic rings (the phenyl ester and the formamidobenzoate moiety) suggests the possibility of π-π stacking interactions, which would be characterized by the distance and offset between parallel rings.

Interactive Data Table: Hypothetical Crystal Data for this compound

This table is a placeholder to illustrate the format and type of data that would be presented if a crystal structure were available. The values are not experimental.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Interactive Data Table: Hypothetical Selected Bond Lengths and Angles

This table is a placeholder to illustrate the format and type of data that would be presented if a crystal structure were available. The values are not experimental.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C(formyl)-N | Value |

| N-H | Value |

| C(carbonyl)-O(ester) | Value |

| O(ester)-C(phenyl) | Value |

Without experimental data, further discussion on the specific structural features and their influence on the reactivity of this compound remains speculative. The determination of its crystal structure would be a valuable contribution to the field of chemical crystallography and materials science.

Theoretical and Computational Studies on Phenyl 4 Formamidobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles.

Density Functional Theory (DFT) is a robust method for analyzing the ground state properties of medium-sized organic molecules, offering a favorable balance between computational cost and accuracy. A typical analysis of Phenyl 4-formamidobenzoate would involve geometry optimization and frequency calculations using a functional such as B3LYP with a Pople-style basis set like 6-311+G(d,p).

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich formamidophenyl moiety, while the LUMO would likely be distributed across the electron-withdrawing benzoate (B1203000) portion.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Negative potential regions (typically colored red) are expected around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would be found around the formyl and amide protons, highlighting sites for potential nucleophilic interaction.

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Description |

| Ground State Energy | -878.45 Hartree | The total electronic energy of the optimized molecular structure at 0 K. |

| HOMO Energy | -6.98 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.25 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.73 eV | An indicator of the molecule's excitability and chemical stability. |

| Dipole Moment | 3.45 Debye | A measure of the overall polarity of the molecule, arising from asymmetric charge distribution. |

While DFT is highly effective, ab initio methods, which are based on the direct solution of the Schrödinger equation without empirical parameters, can provide benchmark-quality results. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) incorporate electron correlation more rigorously.

These high-level calculations are computationally intensive and are typically used to refine the energies of stationary points (minima and transition states) initially located with DFT. By performing single-point energy calculations on the DFT-optimized geometry, a more accurate electronic energy and a refined HOMO-LUMO gap can be obtained. This is crucial for studies where high accuracy is paramount, such as in the precise determination of reaction barriers.

Table 2: Comparison of Hypothetical Ground State Energies from DFT and Ab Initio Methods

| Method | Basis Set | Relative Computational Cost | Ground State Energy (Hartree) |

| B3LYP | 6-311+G(d,p) | Low | -878.45 |

| MP2 | 6-311+G(d,p) | Medium | -875.91 |

| CCSD(T) | cc-pVDZ | High | -876.15 |

Elucidation of Reaction Mechanisms Through Transition State Theory

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, allowing for the calculation of reaction rates from the properties of reactants and transition states.

A plausible reaction for this compound is the base-catalyzed hydrolysis of the ester bond, a fundamental reaction in organic chemistry. Computational methods can be used to map the entire potential energy surface for this transformation. The process involves identifying the reactants (this compound and a hydroxide (B78521) ion), the product complex (4-formamidobenzoate anion and phenol), and, most importantly, the transition state (TS) connecting them.

The TS is a first-order saddle point on the potential energy surface. Its structure would feature an elongated C-O ester bond and the formation of a new C-O bond with the incoming hydroxide nucleophile, corresponding to a tetrahedral intermediate. Frequency calculations are used to confirm the nature of the TS, which must have exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. The activation energy (ΔE‡) is the energy difference between the TS and the reactants, which is the primary determinant of the reaction rate.

Table 3: Hypothetical Energetic Profile for Base-Catalyzed Hydrolysis of this compound Relative energies calculated in a simulated aqueous environment.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | This compound + OH⁻ | 0.00 |

| Transition State (TS) | Tetrahedral intermediate formation | +14.5 |

| Product Complex | 4-formamidobenzoate⁻ + Phenol (B47542) | -22.8 |

Beyond analyzing existing reactions, computational chemistry can guide the design of new synthetic routes. For instance, if a goal were to selectively cleave the amide bond while preserving the ester, different catalysts or reaction conditions could be screened in silico.

DFT calculations could be employed to model the interaction of various Lewis acids with the amide carbonyl oxygen versus the ester carbonyl oxygen. By calculating the binding energies and the extent of bond activation (e.g., elongation of the C-N bond), one could predict which catalyst is more likely to promote the desired amide cleavage. Furthermore, the activation barriers for the catalyzed pathways could be calculated and compared to identify the most kinetically favorable option, thereby reducing experimental trial-and-error and accelerating the discovery of novel synthetic methods.

Molecular Dynamics Simulations for Solvent Effects and Condensed Phase Phenomena

While quantum chemical calculations are excellent for describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. MD is indispensable for understanding how the solvent environment influences molecular conformation and reactivity.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would involve placing one or more solute molecules in a box filled with thousands of solvent molecules. By solving Newton's equations of motion for every atom in the system, a trajectory is generated that reveals dynamic behavior.

Analysis of this trajectory can provide insights into the solvation structure. Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a specific distance from atoms on the solute, such as the amide proton or carbonyl oxygens. This can reveal specific interactions like hydrogen bonding. The simulations also capture the conformational flexibility of the molecule, such as the rotation around the C-N amide bond or the C-O ester bond, and how these motions are influenced by the surrounding solvent.

Table 4: Hypothetical Results from a 100 ns MD Simulation of this compound in Water

| Parameter | Result | Interpretation |

| Average N-H···O(water) H-Bonds | 1.1 | The amide proton is consistently engaged in hydrogen bonding with the solvent. |

| Average C=O···H(water) H-Bonds | 2.8 | The two carbonyl oxygens are strong hydrogen bond acceptors, enhancing solubility. |

| Solvent Accessible Surface Area | 415 Ų | The total surface area of the molecule exposed to the solvent. |

| Diffusion Coefficient | 0.45 x 10⁻⁵ cm²/s | A measure of the molecule's mobility within the aqueous environment. |

Advanced Applications in Organic Synthesis and Materials Science

Phenyl 4-formamidobenzoate as a Versatile Synthetic Building Block

The reactivity of this compound, stemming from its distinct functional groups, makes it a valuable precursor and participant in intricate synthetic transformations. The interplay between the formamido and benzoate (B1203000) moieties allows for a range of chemical manipulations, leading to the generation of diverse and complex molecular frameworks.

This compound serves as a foundational element in the synthesis of a variety of complex organic molecules, particularly those with potential biological activity. The formamido group can be hydrolyzed to the corresponding amine, which can then undergo a plethora of reactions such as acylation, alkylation, and diazotization, paving the way for the introduction of diverse functionalities.

For instance, derivatives of this compound are explored as precursors for pharmacologically active agents. The synthesis of potent enzyme inhibitors, such as those targeting phosphodiesterase type 4 (PDE4), often involves the use of substituted phenyl and heterocyclic carboxylic acid derivatives. nih.gov The core structure of this compound provides a scaffold that can be elaborated to interact with the binding domains of such enzymes. nih.gov

Furthermore, the synthesis of novel antimicrobial agents has been shown to benefit from precursors containing phenylcarbamoyl and benzoate functionalities. In the development of antimycobacterial compounds, salicylanilide derivatives have been esterified with various substituted benzoic acids to yield compounds with significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov This highlights the potential of this compound as a starting material for the generation of libraries of bioactive compounds for screening and drug discovery.

The following table summarizes the potential of this compound as a precursor in the synthesis of complex molecules, drawing parallels from the applications of structurally similar compounds.

| Target Molecule Class | Synthetic Strategy | Potential Application |

| PDE4 Inhibitors | Elaboration of the Phenyl 4-aminobenzoate (B8803810) core (derived from this compound) with heterocyclic moieties. | Treatment of inflammatory diseases such as asthma and COPD. |

| Antimicrobial Agents | Esterification of a modified this compound scaffold with various substituted benzoic acids. | Development of new drugs to combat bacterial infections, including tuberculosis. |

| Bioactive Heterocycles | Utilization of the formamido or the derived amino group for the construction of nitrogen-containing heterocyclic rings. | Broad-spectrum pharmacological applications. |

Sequential and cascade reactions represent a powerful strategy in organic synthesis, allowing for the construction of complex molecular architectures in a highly efficient manner. The bifunctional nature of this compound makes it an intriguing candidate for participation in such reaction sequences.

A notable example of a relevant cascade reaction involves the interaction of N-aryl-3-phenylallylamines with maleic anhydride (B1165640), which proceeds through an N-acylation, an intramolecular Diels-Alder reaction, and an Alder-ene reaction to furnish polysubstituted benzo[f]isoindole-4-carboxylic acids. researchgate.net The presence of an N-acylated amine in this compound suggests its potential to engage in similar intramolecular cycloaddition reactions, provided a suitable diene functionality is introduced into the molecule.

Furthermore, silver-catalyzed sequential cascade reactions of isocyanides with 1-(2-ethynyl-phenyl)-prop-2-yn-1-ol have been developed to access complex polycyclic aromatic systems like benzo[b]fluorenes. researchgate.net The reactivity of the formamido group or its derivatives in this compound could potentially be harnessed to direct or participate in such metal-catalyzed cascade processes, leading to the rapid assembly of intricate molecular frameworks.

Integration into Polymeric Materials and Functional Macromolecules

The incorporation of this compound into polymeric structures opens up avenues for the creation of advanced materials with tailored properties. Its rigid core and hydrogen-bonding capabilities can impart desirable thermal, mechanical, and self-assembly characteristics to macromolecules.

This compound possesses functional groups that can be adapted for its use as a monomer in various polymerization techniques. For instance, modification of the phenyl rings with polymerizable groups, such as vinyl or acrylate moieties, would enable its participation in radical polymerization. The polymerization of phenyl acrylate has been demonstrated as a versatile method for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly (PISA).

The formamido group can also be a key player in polycondensation reactions. For example, after conversion to an amino or carboxylic acid group, this compound could be used as a monomer in the synthesis of polyamides or polyesters. Friedel-Crafts polycondensation reactions have been employed for the synthesis of linear polymers from monomers containing aromatic ether or biphenyl units, leading to high molecular weight materials. nsf.gov A suitably modified this compound could potentially be integrated into such polymerization schemes.

The following table outlines potential polymerization strategies involving this compound derivatives.

| Polymerization Type | Required Monomer Modification | Resulting Polymer Class | Potential Properties |

| Radical Polymerization | Introduction of a vinyl or acrylate group. | Polyacrylates, Polystyrenes | Tunable glass transition temperature, controlled morphology in copolymers. |

| Polycondensation | Conversion of the formamido group to an amine or introduction of a second carboxylic acid functionality. | Polyamides, Polyesters | High thermal stability, good mechanical properties, potential for liquid crystallinity. |

| Ring-Opening Polymerization | Incorporation into a cyclic monomer structure. | Polyesters, Polyamides | Biodegradability, specific functional groups in the polymer backbone. uliege.be |

The rigid, rod-like structure of the phenyl benzoate core is a well-known mesogenic unit, making this compound an excellent candidate for the design of liquid crystalline materials. The incorporation of such moieties into side-chain liquid-crystalline block copolymers has been shown to be a promising technique for controlling the alignment of microphase-separated nanostructures. nih.gov The formamido group can further enhance the liquid crystalline behavior through hydrogen bonding, leading to the formation of more ordered smectic phases.

In the realm of supramolecular assemblies, the hydrogen-bonding capability of the formamido group in this compound is of paramount importance. These directional and specific interactions can be exploited to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. For instance, benzene (B151609) bisamides are known to form predictable packing patterns and anisotropic crystal morphologies driven by hydrogen bonding. nih.gov

The following table summarizes the key structural features of this compound and their contribution to advanced materials design.

| Structural Feature | Contribution to Material Properties | Example Application |

| Rigid Phenyl Benzoate Core | Promotes liquid crystalline behavior. | Liquid crystal displays (LCDs), optical sensors. |

| Formamido Group | Facilitates hydrogen bonding and self-assembly. | Supramolecular polymers, functional gels. |

| Anisotropic Molecular Shape | Induces long-range orientational order. | Anisotropic conductive films, organic semiconductors. |

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering focus on the rational design and synthesis of functional solid-state architectures through the control of intermolecular interactions. This compound, with its capacity for hydrogen bonding and π-π stacking, is an ideal building block for these disciplines.

The formamido group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of robust and directional hydrogen-bonded networks. This is a key principle in the crystal engineering of supramolecular assemblies. For example, the self-assembly of 1,2,4,5-benzenetetracarboxylic acid with various aza donor molecules leads to the formation of host-guest systems and infinite molecular tapes, all dictated by hydrogen bonding interactions. nih.gov Similarly, this compound can be co-crystallized with other molecules to create novel supramolecular synthons and higher-order structures.

The phenyl rings in this compound can participate in π-π stacking interactions, which further stabilize the crystal packing and can influence the electronic properties of the resulting material. The interplay between hydrogen bonding and π-π stacking allows for fine control over the molecular arrangement in the solid state, which is crucial for applications in areas such as organic electronics and nonlinear optics. The study of crystal structures of related phenyl benzoate derivatives reveals the importance of these non-covalent interactions in determining the final solid-state architecture.

Self-Assembly Principles Driven by Molecular Recognition

The spontaneous organization of molecules into well-defined, stable superstructures is a process known as self-assembly, which is governed by the principles of molecular recognition. In the case of this compound, the primary driving forces for self-assembly are specific and directional non-covalent interactions, most notably hydrogen bonding and π-π stacking.

The formamido group (-NHCHO) is a powerful motif for directing self-assembly. The nitrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows for the formation of robust intermolecular hydrogen bonds, often leading to the creation of one-dimensional chains or two-dimensional sheet-like networks. The specificity of this interaction is a key element of the molecular recognition that underlies the formation of larger assemblies.

| Interaction Type | Donor/Acceptor Groups | Typical Geometry | Contribution to Self-Assembly |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Linear or near-linear | Formation of chains and sheets |

| π-π Stacking | Phenyl and benzoate rings | Parallel or T-shaped | Stabilization of the overall structure |

Design of Ordered Molecular Architectures in the Solid State

The principles of molecular recognition and self-assembly can be harnessed to design and construct highly ordered molecular architectures in the solid state, a field often referred to as crystal engineering. By understanding the preferred intermolecular interactions of this compound, it is possible to predict and control the resulting crystal packing.

The strong N-H···O=C hydrogen bonds of the formamido group are expected to be the dominant organizational force in the solid state. This can lead to the formation of infinite chains of molecules, which then pack in a parallel or herringbone fashion to fill space. The orientation of the phenyl and benzoate rings relative to each other will be influenced by a combination of steric effects and the optimization of π-π stacking and other weaker van der Waals interactions.

The design of co-crystals offers another avenue for creating novel solid-state architectures. By introducing a second molecule that can form complementary hydrogen bonds with the formamido group of this compound, it is possible to create new, multi-component crystalline materials with tailored structures and properties. The predictability of these hydrogen bonding patterns is a cornerstone of rational crystal design.

| Architectural Feature | Driving Interactions | Resulting Structure |

| Supramolecular Chains | N-H···O=C hydrogen bonds | One-dimensional arrays |

| Crystal Packing | π-π stacking, van der Waals forces | Three-dimensional lattice |

| Co-crystal Formation | Complementary hydrogen bonding | Multi-component molecular crystals |

Future Research Directions and Emerging Paradigms

Development of Novel Organocatalytic and Biocatalytic Transformations

Future research will likely focus on developing green and sustainable methods for the synthesis and transformation of phenyl 4-formamidobenzoate using organocatalysis and biocatalysis. Organocatalysts, which are small organic molecules, offer a metal-free alternative for reactions such as asymmetric acylation or hydrolysis, potentially leading to enantiomerically pure derivatives. This could be crucial for applications in pharmaceuticals or materials science where specific stereoisomers are required.

Biocatalysis, utilizing enzymes or whole-cell systems, presents another avenue for highly selective and environmentally benign transformations. Enzymes like lipases or proteases could be engineered to specifically recognize and act upon the ester or amide functionalities of this compound. Research in this area would involve screening enzyme libraries, protein engineering to enhance catalytic activity and stability, and optimizing reaction conditions for large-scale production.

Table 1: Potential Catalytic Approaches for this compound

| Catalytic Approach | Potential Transformation | Key Advantages |

|---|---|---|

| Organocatalysis | Asymmetric synthesis, functional group modification | Metal-free, high enantioselectivity, mild reaction conditions |

| Biocatalysis | Selective hydrolysis/amidation, kinetic resolution | High specificity, environmentally friendly (aqueous media), biodegradable catalysts |

Exploration of Photochemical and Electrochemical Reactivity

The inherent functionalities within this compound, including the aromatic rings and carbonyl groups, suggest untapped potential in photochemical and electrochemical reactions. Photochemistry could enable novel transformations that are not accessible through traditional thermal methods. For instance, photo-Fries rearrangement could be explored to synthesize isomeric hydroxybenzophenone derivatives, which are valuable building blocks. Furthermore, photosensitized reactions could be employed to activate specific bonds within the molecule, leading to new C-C or C-N bond formations.

Electrochemistry offers a powerful tool for driving redox reactions under mild conditions, avoiding the need for harsh chemical oxidants or reductants. The electrochemical oxidation or reduction of this compound could lead to the formation of reactive intermediates, paving the way for polymerization or novel functionalization pathways. Exploring its electrochemical behavior could also be relevant for the development of new sensors or electroactive materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives could be significantly enhanced by integrating processes with flow chemistry and automated platforms. Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers superior control over reaction parameters like temperature, pressure, and reaction time. This leads to improved yields, higher purity, enhanced safety, and easier scalability compared to traditional batch processing. For a multistep synthesis involving this compound, a fully automated flow platform could streamline the entire sequence, from starting materials to the purified final product, minimizing manual intervention and accelerating the discovery of new derivatives.

Advanced Characterization Techniques for In Situ Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound, advanced in situ characterization techniques are indispensable. Spectroscopic methods such as Process Analytical Technology (PAT), including ReactIR (in situ FT-IR) and Raman spectroscopy, can be used to monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. This allows for precise kinetic analysis and the identification of transient species, which is crucial for optimizing reaction conditions and maximizing yield and selectivity. These techniques, when coupled with flow reactors, provide a powerful combination for rapid process development and optimization.

Multiscale Modeling and Data-Driven Approaches in Compound Design and Discovery

Computational chemistry and data-driven approaches are set to revolutionize the design and discovery of new molecules based on the this compound scaffold. Multiscale modeling, combining quantum mechanics (QM) for electronic-level detail and molecular mechanics (MM) for larger-scale dynamics, can be used to predict the compound's properties, reactivity, and interaction with biological targets. These simulations can guide experimental efforts by identifying the most promising derivatives for synthesis.

Furthermore, the integration of machine learning and artificial intelligence (AI) can accelerate this process even further. By training algorithms on existing chemical data, predictive models can be developed to screen virtual libraries of thousands of potential derivatives of this compound for desired properties, such as biological activity or material characteristics. This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error discovery cycles, focusing laboratory efforts on the most promising candidates.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the established synthetic routes for phenyl 4-formamidobenzoate, and how can its purity be validated?

Q. How is this compound utilized as a precursor in heterocyclic compound synthesis?

- Methodological Answer : The formamide group in this compound serves as a reactive site for cyclization reactions. For instance, condensation with 5-methyl-1,2-phenylenediamine in the presence of Na₂S₂O₅ in DMF yields benzimidazole derivatives, a class of bioactive heterocycles. Reaction monitoring via thin-layer chromatography (TLC) and optimization of stoichiometric ratios (e.g., 1:1 molar ratio of amine to aldehyde) are essential to maximize yield .

Q. What analytical techniques are recommended for characterizing this compound in complex matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) with photodiode array (PDA) detection is optimal for separating and quantifying this compound in mixtures. Derivatization protocols, such as phenyl isothiocyanate labeling, enhance detection sensitivity in trace analysis . For structural confirmation, tandem MS (MS/MS) provides fragmentation patterns specific to the ester and formamide moieties .

Advanced Research Questions

Q. What strategies mitigate reproducibility challenges in surface-enhanced Raman spectroscopy (SERS) studies of this compound derivatives?

- Methodological Answer : Reproducibility in SERS requires standardized substrate preparation (e.g., Au/Ag nanoparticle synthesis via citrate reduction) and rigorous characterization using transmission electron microscopy (TEM) to ensure uniform particle size distribution . Internal standards (e.g., 4-mercaptobenzoic acid) normalize signal intensity variations. Statistical validation via intra- and inter-batch replicates reduces experimental uncertainty .

Q. How can multivariate data analysis resolve spectral complexities in this compound research?

- Methodological Answer : Principal component analysis (PCA) and partial least squares regression (PLSR) are effective for deconvoluting overlapping SERS or NMR peaks. For example, PCA distinguishes solvent interference from analyte signals in SERS datasets, while PLSR correlates spectral features with reaction yield or degradation kinetics . Open-source tools like Python’s scikit-learn package enable automated processing of large spectral datasets .

Q. What experimental designs address conflicting data in polymerization studies involving this compound?

Q. How does this compound influence asymmetric polymerization-induced crystallization-driven self-assembly (A-PI-CDSA)?

- Methodological Answer : The formamide group directs helical packing in rod-coil polymers during A-PI-CDSA, as observed in TEM and small-angle X-ray scattering (SAXS). Seed particles are first generated under controlled H-bond disruption (e.g., using urea), followed by monomer addition for 1D growth. Kinetic studies via time-resolved dynamic light scattering (DLS) reveal nucleation rates dependent on formamide substitution patterns .

Methodological Best Practices

- Handling Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables causing discrepancies .

- Instrument Calibration : Regular calibration of HPLC/UHPLC systems with certified reference materials (e.g., NIST-traceable standards) ensures data reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.